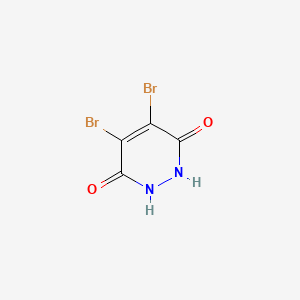

4,5-Dibromo-1,2-dihydropyridazine-3,6-dione

描述

4,5-Dibromo-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound with the molecular formula C4H2Br2N2O2. It is a derivative of pyridazine, characterized by the presence of two bromine atoms at the 4 and 5 positions and two keto groups at the 3 and 6 positions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione typically involves the bromination of 1,2-dihydropyridazine-3,6-dione. One common method includes the reaction of 1,2-dihydropyridazine-3,6-dione with bromine in an appropriate solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the addition of bromine and maintain consistent reaction temperatures. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carbonyl groups at positions 3 and 6 activate the bromine atoms at positions 4 and 5 for nucleophilic displacement. Common nucleophiles include thiols, amines, and alkoxides:

Thiol Substitution

Reaction with thiophenols or alkanethiols yields bis-thioether derivatives. For example:

-

Reagents : 4-Aminothiophenol, triethylamine (NEt₃)

-

Conditions : CH₂Cl₂, 21°C, 2–72 hours

-

Product : 4,5-Bis((4-aminophenyl)thio)-1,2-dihydropyridazine-3,6-dione

Amine Substitution

Primary amines displace bromine to form bis-aminated derivatives:

-

Reagents : Benzylamine, K₂CO₃

-

Conditions : Acetonitrile, reflux

-

Product : 4,5-Diamino-1,2-dihydropyridazine-3,6-dione

-

Yield : Not explicitly reported, but analogous reactions show moderate efficiency .

Suzuki-Miyaura Cross-Coupling

The bromine atoms participate in palladium-catalyzed coupling with aryl boronic acids, enabling biaryl synthesis:

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Conditions : Dioxane/H₂O, 80°C

-

Product : 4,5-Diaryl-1,2-dihydropyridazine-3,6-dione

Ring Contraction Reactions

Under strong basic conditions (e.g., KNH₂ in liquid ammonia), the pyridazine ring undergoes contraction to form pyrazole derivatives:

-

Reagents : Potassium amide (KNH₂)

-

Conditions : Liquid NH₃, −33°C

-

Product : 3-Hydroxy-1-phenylpyrazole-5-carboxylic acid (hypothetical pathway)

-

Mechanism : Postulated via 4,5-didehydropyridazine intermediates .

Functionalization via Alkylation

The NH groups in the dihydropyridazine ring undergo alkylation with dihaloalkanes:

-

Reagents : 1,4-Dibromobutane, K₂CO₃

-

Conditions : Acetonitrile, reflux

-

Product : N,N′-Dialkylated derivatives (e.g., 1,2-diethyl-4,5-dibromo-1,2-dihydropyridazine-3,6-dione)

Reductive Dehalogenation

Zinc in acetic acid reduces the dibromo compound to the parent dihydropyridazine-dione:

-

Reagents : Zn, AcOH

-

Conditions : Reflux, 2 hours

-

Product : 1,2-Dihydropyridazine-3,6-dione

Mechanistic Insights

科学研究应用

Bioconjugation in Protein Chemistry

DBPD has been effectively utilized in the field of protein chemistry for the reversible modification of proteins through disulfide bridging. The compound acts as a reagent that can selectively modify free cysteine residues in proteins, enabling researchers to create stable bioconjugates. This process is particularly significant for developing therapeutic proteins and antibodies.

Case Study: Bridging Somatostatin

One notable application involved using DBPD to bridge the disulfide bond of the peptide hormone somatostatin. The treatment of somatostatin with tris(2-carboxyethyl)phosphine (TCEP) followed by DBPD resulted in a successful modification that was reversible upon treatment with a thiol like β-mercaptoethanol (BME). This reversible modification is crucial for applications where controlled release of the active form of the peptide is desired .

Drug Development and Targeted Therapy

The structural versatility of DBPD allows it to serve as a scaffold for developing small molecule-drug conjugates (SMDCs). By incorporating various functional groups onto the pyridazinedione core, researchers can tailor these compounds for specific therapeutic applications, particularly in cancer therapy.

Case Study: Cancer Therapeutics

Research has demonstrated that DBPD-based scaffolds can facilitate the attachment of cytotoxic drugs and targeting ligands within a single molecule. This capability is beneficial for creating targeted therapies that enhance drug delivery specifically to cancer cells while minimizing systemic toxicity. For instance, studies have shown that SMDCs utilizing DBPD can effectively deliver cytotoxic agents directly to tumor sites, improving therapeutic efficacy .

Chemical Biology Applications

In chemical biology, DBPD's ability to mediate site-selective protein modifications is leveraged for studying protein interactions and functions. The compound's hydrolytic stability makes it an ideal candidate for creating bioconjugates that can withstand physiological conditions while allowing for functional studies.

Case Study: Protein Interaction Studies

DBPD has been used to investigate protein-protein interactions by modifying specific residues within proteins. This approach enables researchers to explore how changes at particular sites affect overall protein function and interaction dynamics, providing insights into cellular mechanisms and pathways .

作用机制

The mechanism of action of 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and keto groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .

相似化合物的比较

4,5-Diamino-1,2-dihydropyridazine-3,6-dione: Similar structure but with amino groups instead of bromine atoms.

4,5-Dihydroxy-1,2-dihydropyridazine-3,6-dione: Contains hydroxyl groups instead of bromine atoms.

4,5-Dichloro-1,2-dihydropyridazine-3,6-dione: Chlorine atoms replace the bromine atoms.

Uniqueness: 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions and providing a versatile platform for further functionalization .

生物活性

4,5-Dibromo-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound with the molecular formula C4H2Br2N2O2. This compound has garnered attention in the scientific community due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C4H2Br2N2O2

- Average Mass : 269.88 g/mol

- Monoisotopic Mass : 267.848303 g/mol

The structure of this compound features a pyridazine ring with two bromine substituents and two carbonyl groups, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of pyridazine have been shown to possess antibacterial and antifungal properties. In a study evaluating various dibromopyridazinediones, it was found that these compounds can inhibit the growth of certain pathogenic microorganisms .

Antitumor Activity

Recent investigations into the antitumor potential of dibromopyridazinediones have revealed promising results. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways . For instance, a related compound exhibited significant cytotoxic effects against ovarian cancer cells in combination with standard chemotherapy agents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells.

- Disruption of Cellular Signaling : These compounds may interfere with growth factor signaling pathways critical for tumor growth and survival .

Study on Antitumor Activity

A notable study focused on the antitumor effects of dibromopyridazinediones demonstrated that these compounds could significantly reduce tumor size in animal models. The study reported a reduction in tumor volume by up to 50% when administered alongside conventional chemotherapy . The mechanism was linked to increased apoptosis rates and decreased proliferation markers in treated tumors.

Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of dibromopyridazinediones against various bacterial strains. The results indicated that these compounds showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant strains of Staphylococcus aureus . This suggests their potential as lead compounds for developing new antimicrobial agents.

Data Table: Biological Activities Summary

属性

IUPAC Name |

4,5-dibromo-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVLSYPAEWSTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NNC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289831 | |

| Record name | 4,5-dibromo-1,2-dihydropyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-60-7 | |

| Record name | NSC64853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dibromo-1,2-dihydropyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。